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Compound of Interest

Compound Name:
4-(trans-4-

Butylcyclohexyl)benzonitrile

Cat. No.: B1330016 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(trans-
4-Butylcyclohexyl)benzonitrile, a molecule of interest in materials science and medicinal

chemistry. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for

acquiring such spectra.

Core Spectroscopic Data
The following tables summarize the anticipated and reported spectroscopic data for 4-(trans-4-
Butylcyclohexyl)benzonitrile. This information is critical for the identification, characterization,

and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): While a publicly available, fully assigned spectrum is not readily

accessible, the expected chemical shifts and multiplicities can be predicted based on the

molecular structure. These predictions are invaluable for spectral assignment upon data

acquisition.
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Protons
Chemical Shift (δ)
ppm (Predicted)

Multiplicity Integration

Aromatic (ortho to CN) 7.55 - 7.65 Doublet 2H

Aromatic (meta to CN) 7.35 - 7.45 Doublet 2H

Cyclohexyl (CH-Ar) 2.50 - 2.65 Triplet of triplets 1H

Cyclohexyl (CH-Butyl) 1.80 - 1.95 Multiplet 1H

Cyclohexyl (CH₂) 1.20 - 1.60 Multiplet 8H

Butyl (CH₂) 1.20 - 1.40 Multiplet 6H

Butyl (CH₃) 0.85 - 0.95 Triplet 3H

¹³C NMR (Carbon-13 NMR): Publicly available data indicates the presence of the following

signals.

Carbon Chemical Shift (δ) ppm (Reported)

C≡N ~119

Quaternary Aromatic (C-CN) ~110

Aromatic CH ~127, ~132

Quaternary Aromatic (C-Cyclohexyl) ~148

Cyclohexyl CH ~45, ~35

Cyclohexyl CH₂ ~34, ~30

Butyl CH₂ ~36, ~29, ~23

Butyl CH₃ ~14

Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional

groups present in the molecule.
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Functional Group Wavenumber (cm⁻¹) Intensity

C≡N (Nitrile) 2220 - 2240 Strong, Sharp

C-H (Aromatic) 3000 - 3100 Medium

C-H (Aliphatic) 2850 - 2960 Strong

C=C (Aromatic) 1600 - 1610, 1485 - 1500 Medium to Strong

C-H Bending (Cyclohexyl &

Butyl)
1445 - 1470 Medium

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.

Ion
m/z (Mass-to-Charge
Ratio)

Relative Abundance

[M]⁺ (Molecular Ion) 241 Moderate

[M - C₄H₉]⁺ 184

[C₉H₁₀N]⁺ 130

[C₈H₈N]⁺ 116

[C₄H₉]⁺ 57

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These

protocols are intended as a guide and may require optimization based on the specific

instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
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Accurately weigh 10-20 mg of 4-(trans-4-Butylcyclohexyl)benzonitrile.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃,

DMSO-d₆) in a clean, dry vial.

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean

5 mm NMR tube to remove any particulate matter.

Cap the NMR tube securely.

¹H NMR Acquisition:

Instrument: 400 MHz (or higher) NMR Spectrometer

Solvent: CDCl₃

Temperature: 298 K

Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

Number of Scans: 16-64 (depending on concentration)

Relaxation Delay: 1-2 seconds

Spectral Width: 0-12 ppm

Referencing: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition:

Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR Spectrometer

Solvent: CDCl₃

Temperature: 298 K

Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30')

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
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Relaxation Delay: 2-5 seconds

Spectral Width: 0-160 ppm

Referencing: CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR: This is a convenient method for solid samples.

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable

solvent (e.g., isopropanol) and allowing it to dry completely.

Record a background spectrum of the clean, empty ATR crystal.

Place a small amount of the solid 4-(trans-4-Butylcyclohexyl)benzonitrile sample onto the

center of the ATR crystal.

Apply pressure using the instrument's pressure clamp to ensure good contact between the

sample and the crystal.

Acquire the sample spectrum.

Clean the crystal thoroughly after the measurement.

Thin Solid Film Method:

Dissolve a small amount of the solid sample in a volatile solvent (e.g., dichloromethane or

acetone).

Drop the solution onto a salt plate (e.g., NaCl or KBr).

Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

Place the salt plate in the sample holder of the IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS):
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Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic

solvent (e.g., dichloromethane or ethyl acetate).

GC Conditions:

Column: A non-polar capillary column (e.g., DB-5ms).

Injector Temperature: 250 °C.

Oven Program: Start at a suitable temperature (e.g., 100 °C), hold for 1-2 minutes, then

ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

Carrier Gas: Helium at a constant flow rate.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: m/z 40-400.

Source Temperature: 230 °C.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of 4-(trans-
4-Butylcyclohexyl)benzonitrile.
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Caption: Workflow for the spectroscopic analysis of 4-(trans-4-Butylcyclohexyl)benzonitrile.

To cite this document: BenchChem. [Spectroscopic Characterization of 4-(trans-4-
Butylcyclohexyl)benzonitrile: An In-depth Technical Guide]. BenchChem, [2026]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1330016#spectroscopic-data-of-
4-trans-4-butylcyclohexyl-benzonitrile-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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